![molecular formula C13H10N2O3S3 B2601745 2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid CAS No. 743453-36-3](/img/structure/B2601745.png)
2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid
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Overview
Description
“2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid” is a chemical compound with the CAS Number: 743453-36-3 . It has a molecular weight of 338.43 . The IUPAC name for this compound is ( { [4-oxo-5- (2-thienyl)-3,4-dihydrothieno [2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N2O3S3/c16-10(17)6-19-5-9-14-12(18)11-7(4-21-13(11)15-9)8-2-1-3-20-8/h1-5,15H,6H2,(H,14,18)(H,16,17) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 150-151 degrees Celsius .
Scientific Research Applications
- The synthesis of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-one derivatives has led to compounds with potent antimicrobial properties. Specifically, some of these derivatives exhibit high activity against Staphylococcus aureus and Cryptococcus neoformans .
- The same derivatives have also been evaluated for their antitumor properties. While more research is needed, these compounds show promise in inhibiting tumor growth and could be investigated as potential anticancer agents .
- Indole derivatives, which share structural similarities with our compound, have demonstrated anti-inflammatory and analgesic activities .
- Some compounds with similar structures act as enzyme inhibitors. For instance, they inhibit kinases, anthrax protease, HCV NS5B polymerase, and other enzymes .
Antimicrobial Activity
Antitumor Potential
Anti-Inflammatory and Analgesic Effects
Enzyme Inhibition
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The compound “2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid” is a thieno[2,3-d]pyrimidin derivative. Compounds in this class have been shown to have various biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Given the broad range of activities associated with thieno[2,3-d]pyrimidin derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The presence of functional groups such as the carboxylic acid and the sulfanyl group could potentially influence its solubility and hence its absorption and distribution .
Result of Action
Based on the activities of related compounds, it could potentially have effects such as inhibition of cell proliferation (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), or inhibition of microbial growth (in the case of antimicrobial activity) .
properties
IUPAC Name |
2-[(4-oxo-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S3/c16-10(17)6-19-5-9-14-12(18)11-7(4-21-13(11)15-9)8-2-1-3-20-8/h1-4H,5-6H2,(H,16,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFWXBSJYRZDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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